8-(3-methylphenyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine is a heterocyclic compound that features a pyrrolo[3,2-c:4,5-c’]dipyridine core substituted with a meta-tolyl group
Properties
IUPAC Name |
8-(3-methylphenyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-12-3-2-4-13(9-12)20-16-5-7-18-10-14(16)15-11-19-8-6-17(15)20/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQDNMLJAYQJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=NC=C3)C4=C2C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014403-09-8 | |
| Record name | 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles like sodium azide (NaN₃) and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar heterocyclic core but differs in its substitution pattern and functional groups.
Tolyl-1H-tetrazole: This compound features a tolyl group but has a different heterocyclic structure.
Uniqueness
5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c’]dipyridine is unique due to its specific substitution pattern and the presence of a pyrrolo[3,2-c:4,5-c’]dipyridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
8-(3-methylphenyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by their unique tricyclic structure and multiple nitrogen atoms in the ring system. Its IUPAC name indicates the presence of a 3-methylphenyl group which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H13N3 |
| Molecular Weight | 275.30 g/mol |
| CAS Number | 1014403-09-8 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease pathways such as cancer and inflammation. The structural features allow it to interact effectively with active sites of target enzymes.
- Receptor Modulation : The compound's ability to bind to various receptors suggests potential applications in modulating signaling pathways related to pain management and inflammation.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its potential therapeutic effects in oxidative stress-related conditions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of derivatives of this compound. It was found that certain modifications enhanced its potency against various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines when cells were treated with the compound. This suggests a role in managing chronic inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 11-acetyl-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | Significant enzyme inhibition | |
| Methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate | Antioxidant properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
